6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is a compound that belongs to the chromene family, which is known for its diverse pharmacological properties. Chromenes are bicyclic compounds that consist of a benzopyran core and are of significant interest due to their presence in many natural products and synthetic pharmaceuticals. The chromene nucleus is a common motif in compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Chromene derivatives have been explored for their potential as hypoglycemic agents. A study on a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, which share a similar oxo-carboxylic acid moiety with chromenes, demonstrated that the substitution at the 6-position significantly affects hypoglycemic potency1. This indicates that chromene derivatives, depending on their substitution pattern, could be developed as oral hypoglycemic agents.
Chromene derivatives have also been investigated for their antitumor properties. Synthetic studies on 4H-chromene-2-carboxylic acid ester derivatives, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, have shown potential for use in structural-activity relationship studies of antitumor antibiotics4. The synthesis of these compounds and their structural analysis through X-ray crystallography provide valuable insights into their potential applications in cancer therapy.
The synthesis of chromene derivatives has been supported by quantum-chemical calculations to propose plausible mechanisms for their formation3. These studies are crucial for understanding the reactivity of chromene compounds and can aid in the design of new derivatives with desired biological activities.
The compound belongs to the class of chromones, which are oxygen-containing heterocycles. Chromones are known for their diverse biological activities and are often investigated for their pharmacological properties. 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid can be sourced from natural products or synthesized through various chemical methods, making it a versatile target in organic chemistry research .
The synthesis of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid typically involves cyclization reactions using appropriate precursors. One common method employs the use of acetone and Jones reagent under controlled conditions to facilitate the formation of the chromene structure.
The molecular formula of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is .
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀O₄ |
InChI Key | PQUJCDXKEIHDCF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)O)C |
This structural configuration imparts distinctive chemical reactivity and biological activity .
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid participates in several significant chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Jones reagent | Controlled temperature |
Reduction | Palladium on carbon | Hydrogen atmosphere |
Substitution | Electrophiles/Nucleophiles | Appropriate solvent system |
The products formed depend on the specific conditions and reagents used during these reactions .
The primary target for 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is human monoamine oxidase-B (hMAO-B), an enzyme involved in the metabolism of neurotransmitters.
The compound inhibits hMAO-B activity, leading to increased levels of monoamines such as dopamine. This inhibition is crucial for potential therapeutic effects in neurodegenerative diseases where monoamine levels are disrupted.
Inhibition of hMAO-B affects metabolic pathways involving neurotransmitters, enhancing their availability in synaptic clefts and potentially improving mood and cognitive functions .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid has several notable applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0